3-Ethyl-4-methylpentan-1-ol

Description

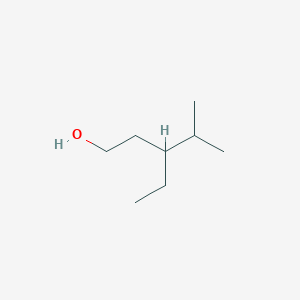

Structure

3D Structure

Properties

Molecular Formula |

C8H18O |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3-ethyl-4-methylpentan-1-ol |

InChI |

InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3 |

InChI Key |

RWIFVESHBHTZEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCO)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-4-methylpentan-1-ol (CAS No: 38514-13-5). The document details the compound's structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines representative experimental protocols for its synthesis and analysis, designed to be a valuable resource for laboratory applications. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Chemical Identity and Structure

This compound is a branched-chain primary alcohol. Its structure is characterized by a pentanol backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 38514-13-5[1] |

| Molecular Formula | C₈H₁₈O[1] |

| Molecular Weight | 130.23 g/mol [1] |

| SMILES | CCC(C(C)C)CCO[1] |

| InChI | InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3[1] |

| InChIKey | RWIFVESHBHTZEM-UHFFFAOYSA-N[1] |

| Synonyms | 3-Ethyl-4-methyl-1-pentanol, 1-Pentanol, 3-ethyl-4-methyl-[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. The data is a compilation of experimental and computed values from various sources.

| Property | Value | Source |

| Boiling Point | 171.3 ± 8.0 °C (Predicted) | ChemBK |

| Density | 0.819 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Flash Point | 64.2 °C (147.6 °F) (Predicted) | PubChem |

| Solubility in Water | 1.12 g/L at 25 °C (Predicted) | PubChem |

| logP (Octanol-Water Partition Coefficient) | 2.6 (Predicted) | PubChem[1] |

| Vapor Pressure | 0.1±0.6 mmHg at 25°C (Predicted) | ChemSpider |

| Refractive Index | 1.432±0.02 (Predicted) | ChemSpider |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The NIST Mass Spectrometry Data Center provides spectra for this compound.[1]

| Spectroscopic Parameter | Value |

| GC-MS Retention Indices (non-polar column) | 1020, 1023.2, 1027 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound are available and can be used for the identification of its functional groups.[1] The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis and analysis of this compound. These are based on general laboratory procedures for similar compounds.

Synthesis via Reduction of 3-Ethyl-4-methylpentanal

This protocol describes the reduction of the corresponding aldehyde, 3-Ethyl-4-methylpentanal, to this compound using sodium borohydride (NaBH₄).

Materials:

-

3-Ethyl-4-methylpentanal

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Ethyl-4-methylpentanal (0.1 mol) in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (0.03 mol, 1.2 equivalents) to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Workflow

This section outlines a typical workflow for the analysis and characterization of synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1).

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire standard proton NMR spectrum. Expected signals would include a triplet for the terminal methyl of the ethyl group, a multiplet for the CH₂ of the ethyl group, a multiplet for the CH attached to the ethyl and isopropyl groups, a doublet for the methyls of the isopropyl group, a multiplet for the CH of the isopropyl group, a triplet for the CH₂ adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Eight distinct carbon signals are expected.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of the hydroxyl functional group.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: A prominent broad peak around 3300 cm⁻¹ (O-H stretch), and strong peaks in the 2850-3000 cm⁻¹ region (C-H stretch).

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for a flammable liquid alcohol.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The inclusion of representative experimental protocols for its synthesis and analysis aims to facilitate its practical application in a laboratory setting. The presented data and workflows are intended to serve as a foundation for further investigation and utilization of this compound.

References

Unveiling the Natural Presence of (S)-3-Ethyl-4-methylpentanol: A Technical Guide

An in-depth exploration into the natural occurrence, sources, and analytical methodologies for the chiral alcohol, (S)-3-Ethyl-4-methylpentanol. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Introduction

(S)-3-Ethyl-4-methylpentanol is a chiral alcohol that has been identified as a naturally occurring volatile compound in a select number of plant and insect species. Its presence in the plant kingdom, specifically within the genus Ligusticum, and its role as a semiochemical in the insect world, underscore the compound's significance in chemical ecology. This technical guide provides a comprehensive overview of the known natural sources of (S)-3-Ethyl-4-methylpentanol, summarizes the available quantitative data, and details the experimental protocols for its extraction, identification, and quantification.

Natural Occurrence and Sources

The natural occurrence of 3-Ethyl-4-methylpentanol has been documented in both its levorotatory ((S)-) and dextrorotatory ((R)-) enantiomeric forms, as well as its racemic mixture. The known natural sources are detailed below.

Plant Sources

(S)-3-Ethyl-4-methylpentanol has been reported in the following plant species:

-

Ligusticum striatum (Chuanxiong): A perennial herb in the family Apiaceae, the rhizome of which is a common component in traditional Chinese medicine.

-

Ligusticum chuanxiong : A closely related species, also used in traditional medicine, where the (S)-enantiomer has been identified.

The racemic form, 3-Ethyl-4-methylpentan-1-ol , has been found in:

-

Vincetoxicum glaucescens : A flowering plant in the family Apocynaceae.

Insect Sources

The (R)-enantiomer, (R)-3-Ethyl-4-methylpentanol , plays a crucial role in the chemical communication of the following insect species:

-

Polyergus rufescens (Slave-making ant): The (R)-enantiomer has been identified as a minor but critical component of the queen's sex pheromone, working in synergy with a major component to attract males.

Quantitative Data

Precise quantitative data for (S)-3-Ethyl-4-methylpentanol in its natural sources is limited in the readily available scientific literature. While studies have identified its presence, the exact concentrations or relative abundance are often not specified. The table below summarizes the available information.

| Compound Form | Natural Source | Type of Source | Quantitative Data |

| (S)-3-Ethyl-4-methylpentanol | Ligusticum striatum | Plant (Rhizome) | Not specified in available literature. |

| (S)-3-Ethyl-4-methylpentanol | Ligusticum chuanxiong | Plant (Rhizome) | Not specified in available literature. |

| This compound | Vincetoxicum glaucescens | Plant | Not specified in available literature. |

| (R)-3-Ethyl-4-methylpentanol | Polyergus rufescens | Insect (Queen Sex Pheromone) | Described as a "minor component." In a related species, Polyergus breviceps, the pheromone is an approximate 1:6 ratio of (R)-3-ethyl-4-methylpentan-1-ol to methyl 6-methylsalicylate.[1] |

Experimental Protocols

The identification and analysis of (S)-3-Ethyl-4-methylpentanol from its natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis.

Extraction of Volatile Compounds from Plant Material

A common method for the extraction of volatile compounds from the rhizomes of Ligusticum species is Headspace Solid-Phase Microextraction (HS-SPME) .

Methodology:

-

Sample Preparation: A powdered sample of the dried rhizome (e.g., 1.0 g) is placed in a sealed headspace vial.

-

Extraction: A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial. The vial is typically heated (e.g., to 80°C) for a specific duration (e.g., 30 minutes) to facilitate the volatilization of the compounds.

-

Desorption: The SPME fiber is then withdrawn and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Extraction of Insect Pheromones

The extraction of sex pheromones from insects like Polyergus rufescens often involves solvent extraction of the glands responsible for pheromone production.

Methodology:

-

Gland Dissection: The mandibular glands of virgin queen ants are dissected under a microscope.

-

Solvent Extraction: The dissected glands are immersed in a small volume of a suitable organic solvent (e.g., hexane or dichloromethane) for a period to allow for the extraction of the pheromone components.

-

Concentration: The resulting extract may be carefully concentrated under a gentle stream of nitrogen to a smaller volume before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of volatile compounds like (S)-3-Ethyl-4-methylpentanol.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: A chiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is necessary for the separation of enantiomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. For example, starting at 40°C for 2 minutes, then ramping to 150°C at 3°C/min, and finally to 250°C at 10°C/min, holding for 5 minutes.

-

Injector: Splitless mode at a temperature of 250°C.

-

Mass Spectrometer: Agilent 5973N or similar.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 30-550.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by matching against spectral libraries (e.g., NIST, Wiley).

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of volatile compounds from a plant source using HS-SPME followed by GC-MS.

References

Stereoisomers and Chirality of 3-Ethyl-4-methylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylpentan-1-ol, a chiral alcohol, exists as a pair of enantiomers, (R)- and (S)-stereoisomers, due to the presence of a stereocenter at the C3 position. This guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, including its chemical structure, physicochemical properties, and the biological significance of its specific stereoisomers. Detailed experimental protocols for the enantioselective synthesis and chiral separation are presented to aid researchers in the preparation and analysis of the individual enantiomers.

Introduction

This compound (C8H18O) is an organic compound with a molecular weight of approximately 130.23 g/mol .[1][2] Its structure contains a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers. The spatial arrangement of the substituents around this chiral carbon dictates the molecule's interaction with other chiral molecules and polarized light, resulting in distinct biological activities and physicochemical properties for each enantiomer.

The (R)-enantiomer of this compound has been identified as a crucial component of the sex pheromone of certain ant species, highlighting the stereospecificity of biological receptors. This makes the stereoselective synthesis and analysis of these compounds of significant interest in chemical ecology and could have implications for the development of species-specific pest management strategies. Furthermore, understanding the stereochemistry of such molecules is fundamental in drug development, where the chirality of a molecule can drastically affect its pharmacological and toxicological profile.

Stereoisomerism and Chirality

The chirality of this compound arises from the presence of a stereocenter at the carbon atom at position 3 (C3). This carbon is bonded to four different substituents: a hydrogen atom, an ethyl group, an isobutyl group, and a 2-hydroxyethyl group. This asymmetry results in two distinct stereoisomers: (3R)-3-ethyl-4-methylpentan-1-ol and (3S)-3-ethyl-4-methylpentan-1-ol.

These enantiomers possess identical physical properties in an achiral environment, such as boiling point and density. However, they exhibit different properties in a chiral environment, most notably their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude.

Below is a diagram illustrating the enantiomeric relationship of this compound.

Physicochemical Properties

While comprehensive experimental data for the individual enantiomers is scarce in publicly available literature, some predicted and experimental properties for the racemic mixture and individual stereoisomers are summarized below. It is important to note that enantiomers have identical boiling points, melting points, and densities. Their distinguishing physical property is the direction of optical rotation.

| Property | (R)-3-Ethyl-4-methylpentan-1-ol | (S)-3-Ethyl-4-methylpentan-1-ol | Racemic this compound |

| Molecular Formula | C8H18O | C8H18O | C8H18O |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| Boiling Point | Not Reported | Not Reported | 171.3 ± 8.0 °C (Predicted) |

| Melting Point | Not Reported | Not Reported | Not Reported |

| Optical Rotation | Not Reported | Not Reported | 0° |

| Kovats Retention Index (non-polar column) | Not Reported | 1008, 1020.1, 1025 | 1020, 1023.2, 1027 |

Note: The Kovats retention indices are experimental values from gas chromatography and can vary depending on the specific column and conditions used.[3]

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-3-Ethyl-4-methylpentan-1-ol

A reported enantioselective synthesis of both the (R)- and (S)-enantiomers of this compound starts from the readily available chiral precursor, (R)-(+)-limonene. The following is a generalized workflow based on literature descriptions.

Detailed Methodology (Conceptual)

A detailed, step-by-step protocol would require access to the full experimental section of the cited literature. However, a general outline of the key transformations is as follows:

-

Hydrogenation of (R)-(+)-Limonene: The starting material, (R)-(+)-limonene, is subjected to catalytic hydrogenation to selectively reduce one of the double bonds, yielding (R)-(+)-p-menth-1-ene.

-

Oxidative Cleavage: The remaining double bond in (R)-(+)-p-menth-1-ene is cleaved, typically via ozonolysis followed by a reductive workup, to yield a key keto-aldehyde intermediate.

-

Elaboration to the Final Product: This intermediate can then be converted to either the (R)- or (S)-enantiomer of this compound through a series of stereocontrolled reactions. The specific reagents and reaction conditions will determine the stereochemical outcome. These steps may involve Wittig-type reactions, reductions, and protection/deprotection sequences.

For precise experimental details, including reagent quantities, reaction times, temperatures, and purification methods, researchers are advised to consult the primary literature on the synthesis of these specific enantiomers.

Chiral Separation of Enantiomers

The separation of the (R)- and (S)-enantiomers of this compound can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC) Protocol (General)

-

Column Selection: A capillary column coated with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are often effective for separating chiral alcohols.

-

Sample Preparation: The racemic mixture of this compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization to a more volatile ester or ether may sometimes improve separation.

-

GC Conditions:

-

Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial isothermal period followed by a temperature ramp to elute the compounds. The specific program will need to be optimized to achieve baseline separation of the enantiomers.

-

Detector: A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

-

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Biological Significance and Signaling

The primary documented biological role of a specific stereoisomer of this compound is in insect chemical communication. The (R)-enantiomer is a component of the sex attractant pheromone of the slave-making ant Polyergus breviceps. This highlights the high degree of specificity of the olfactory receptors in these insects, which can differentiate between the two enantiomers. The (S)-enantiomer is reported to be biologically inactive in this context.

At present, there is no widely reported information on the involvement of this compound or its stereoisomers in other biological signaling pathways in mammals or other organisms. For drug development professionals, the stereospecificity observed in the insect olfactory system serves as a potent reminder of the importance of chirality in molecular recognition and biological activity. Any investigation into the potential therapeutic applications of this molecule would necessitate the separate evaluation of each enantiomer to elucidate their individual pharmacological and toxicological profiles.

Conclusion

References

IUPAC nomenclature and synonyms for 3-Ethyl-4-methylpentan-1-ol

An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol

This technical guide provides a comprehensive overview of this compound, covering its nomenclature, chemical and physical properties, synthesis, and biological significance. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure leading to the name this compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[1][2]

The name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which is a pentanol. The chain is numbered starting from the carbon bearing the hydroxyl group. Substituents are then named and numbered accordingly.

Synonyms: This compound is also known by several other names[1][2]:

-

3-ethyl-4-methylpentanol[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Registry Number | 38514-13-5 | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Alcohol-like | [3] |

| Predicted Boiling Point | 171.3 ± 8.0 °C | [3] |

| Predicted Density | 0.819 ± 0.06 g/cm³ | [3] |

| Predicted Water Solubility | Soluble | [3] |

| Predicted LogP | 2.6 | [1] |

| Kovats Retention Index (non-polar column) | 1020, 1023.2, 1027 | [1][4] |

Synthesis of this compound

Hypothetical Synthesis via Grignard Reaction

A logical approach for the synthesis of this compound is the reaction of an appropriate Grignard reagent with an epoxide. Specifically, the reaction of sec-butylmagnesium bromide with ethylene oxide would yield the target primary alcohol.

Reaction Scheme:

(CH₃)₂CHCH(MgBr)CH₂CH₃ + C₂H₄O → (CH₃)₂CHCH(CH₂CH₃)CH₂CH₂OMgBr (CH₃)₂CHCH(CH₂CH₃)CH₂CH₂OMgBr + H₃O⁺ → (CH₃)₂CHCH(CH₂CH₃)CH₂CH₂OH + Mg(OH)Br

Experimental Protocol (General Procedure):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

Experimental Conditions for GC-MS Analysis (as reported in a study on insect pheromones): [5]

-

Gas Chromatograph: Coupled to a mass selective detector.

-

Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).

-

Oven Temperature Program: 40°C for 1 min, then increased to 270°C at 20°C/min.

-

Injection Mode: Pulsed splitless at 20 psi for 1 min.

-

Transfer Line Temperature: 230°C.

-

Ionization: Electron Impact (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental protocol for acquiring NMR spectra was not found in the search results, 13C NMR data for this compound is available in spectral databases.[1] The expected 1H NMR spectrum would show characteristic signals for the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, and the various methyl and methylene groups in the alkyl chain, with chemical shifts and coupling patterns consistent with the structure.

Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound are also available in databases.[1] The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹.

Biological Significance and Applications

Recent research has identified this compound as a critical component of the queen sex pheromone of the slave-making ant Polyergus rufescens.[5]

Role as a Sex Pheromone

In Polyergus rufescens, this compound is a minor component of the mandibular gland secretion of virgin queens, with the major component being methyl 6-methylsalicylate.[5] Field bioassays have demonstrated that a blend of these two compounds is strongly synergistic and attractive to males.[5]

Interestingly, further analysis has shown that the insects produce mainly the (R)-enantiomer of the alcohol, and only this enantiomer is biologically active in attracting males. The (S)-enantiomer did not show any attractive or inhibitory effects.[5] This high stereospecificity is common in insect chemical communication and highlights the importance of chirality in biological signaling.

Caption: The role of this compound in the chemical communication and mating behavior of Polyergus rufescens.

This discovery opens up avenues for research into the biosynthesis of this compound in insects, the specific olfactory receptors involved in its detection, and its potential application in pest management strategies through mating disruption. The compound may also serve as a lead for the development of novel semiochemicals.

References

Unveiling the Scent of Society: The Discovery and History of 3-Ethyl-4-methylpentan-1-ol as a Pheromone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylpentan-1-ol is a key semiochemical that plays a crucial role in the chemical communication systems of certain ant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound as a pheromone. It details the identification of the biologically active (R)-enantiomer as a minor but essential component of the sex pheromone blend in slave-making ants of the genus Polyergus and its presence in Formica polyctena. This document synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols for its extraction, identification, and synthesis, and presents a putative signaling pathway for its perception. The information is structured to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development.

Introduction: The Emergence of a Pheromone

The study of chemical communication in insects, pioneered by scientists like Jean Henri Fabré in the 19th century, laid the groundwork for the discovery of pheromones[1]. It wasn't until the mid-20th century that the first insect pheromone, bombykol, was chemically identified[1]. Since then, thousands of pheromones have been characterized, revealing intricate chemical languages that govern social interactions, mating, and foraging.

This compound has emerged as a significant component in the pheromonal communication of certain ant species. It is a chiral alcohol, and research has demonstrated that the (R)-enantiomer is the biologically active form. This compound is a critical minor component of the sex attractant pheromone of queens in the slave-making ant genus Polyergus, where it acts in synergy with the major component, methyl 6-methylsalicylate[2]. It has also been identified in the head extracts of Formica polyctena ants[3].

Discovery and Historical Context

The identification of this compound as a pheromone is intrinsically linked to the study of the fascinating life history of slave-making ants of the genus Polyergus. These ants are social parasites that raid the nests of Formica ants to steal their brood, which then become the workforce of the Polyergus colony.

During the mating season, virgin Polyergus queens participate in these raids and release a pheromone from their mandibular glands to attract males. Seminal work by Greenberg, Millar, and their colleagues led to the identification of the chemical composition of this sex attractant. Through a combination of solvent extraction of queen heads, solid-phase microextraction (SPME), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and electroantennography (GC-EAD), they identified a blend of compounds that elicited strong responses from male antennae[4][5].

Further research on different Polyergus species, such as the North American Polyergus breviceps and the European Polyergus rufescens, confirmed that the sex pheromone is a blend of methyl 6-methylsalicylate and this compound[2]. Crucially, these studies established that the (R)-enantiomer of this compound is the biologically active stereoisomer, while the (S)-enantiomer shows no activity.

Quantitative Data on Pheromonal Activity

Field bioassays have been instrumental in determining the biological relevance and optimal ratios of the pheromone components. The following tables summarize key quantitative findings from these studies.

Table 1: Bioassay Results for Polyergus breviceps Sex Pheromone Blends [4]

| Ratio of (R)-3-Ethyl-4-methylpentan-1-ol to Methyl 6-methylsalicylate | Mean Number of Males Attracted (± SE) |

| 4:1 | 32.2 ± 10.3 |

| 1:1 | 174.8 ± 31.6 |

| 1:4 | 154.4 ± 34.6 |

| 1:6 (natural ratio) | High attraction (specific numbers not provided in this format) |

| Individual components | No males attracted |

Table 2: Bioassay Results for Polyergus rufescens Sex Pheromone Blends [2]

| Ratio of Racemic this compound to Methyl 6-methylsalicylate | Relative Attraction Ranking |

| 10:0 (Alcohol only) | Very Low |

| 0:10 (Salicylate only) | Very Low |

| 1:9 | Low |

| 1:3 | Moderate |

| 1:1 | High |

| 3:1 | High |

| 9:1 | High |

Table 3: Physical and Chemical Properties of this compound [6][7]

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 38514-13-5 |

| IUPAC Name | This compound |

| Boiling Point | Not specified |

| Kovats Retention Index (non-polar column) | 1020 - 1027 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound as a pheromone.

Pheromone Extraction and Identification

This protocol is based on the methods described for the identification of the Polyergus breviceps sex pheromone[4][5].

Objective: To extract and identify volatile compounds from the mandibular glands of virgin queen ants.

Materials:

-

Virgin queen ants (e.g., Polyergus breviceps)

-

Solvent: Methylene chloride (CH₂Cl₂) or hexane

-

Solid-Phase Microextraction (SPME) fibers (e.g., 100 µm polydimethylsiloxane coating)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Gas Chromatograph with Electroantennographic Detection (GC-EAD)

-

Male ant antennae for EAD

Procedure:

-

Sample Collection: Collect virgin queen ants from raiding columns and immediately freeze them.

-

Solvent Extraction:

-

Dissect the heads of the frozen queens.

-

Soak the heads in approximately 200 µL of methylene chloride or hexane for about 1 hour.

-

Carefully remove the solvent for GC-MS analysis.

-

-

Solid-Phase Microextraction (SPME):

-

Thaw the dissected queen heads in a sealed vial.

-

Mash the heads with a glass rod to release volatiles.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes.

-

-

GC-MS Analysis:

-

For SPME samples, desorb the fiber in the GC injector at 250°C for 30 seconds.

-

For solvent extracts, inject an aliquot into the GC.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Employ a temperature program such as: hold at 40°C for 1 minute, then ramp at 10°C/minute to 250°C.

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and retention times with authentic standards.

-

-

GC-EAD Analysis:

-

Prepare a male ant antenna by inserting the tip into a saline-filled recording electrode and grounding the head.

-

Analyze the SPME-collected volatiles from queen heads using a GC-EAD system.

-

Simultaneously record the flame ionization detector (FID) signal and the antennal response.

-

Peaks in the chromatogram that consistently elicit a depolarization of the antenna are considered biologically active.

-

Synthesis of (R)- and (S)-3-Ethyl-4-methylpentan-1-ol

The enantioselective synthesis of this compound is crucial for confirming the biological activity of the specific stereoisomers. A common approach starts from commercially available chiral precursors like (R)-(+)-limonene[8].

Objective: To synthesize the (R) and (S) enantiomers of this compound for bioassays.

Simplified Synthetic Scheme (based on Nicotra et al., 1986, and Greenberg et al., 2007)[8]:

-

Starting Material: (R)-(+)-limonene

-

Key Steps for (R)-enantiomer:

-

Hydrogenation of (R)-(+)-limonene to (R)-(+)-dihydrolimonene.

-

Ozonolysis followed by reductive workup to yield a diol.

-

Conversion of the primary alcohol to a leaving group (e.g., tosylate).

-

Reduction of the tosylate and the secondary alcohol to yield (R)-3-ethyl-4-methylpentan-1-ol.

-

-

Key Steps for (S)-enantiomer:

-

A different series of stereocontrolled reactions starting from a suitable chiral precursor, or through inversion of a stereocenter in an intermediate from the (R)-enantiomer synthesis.

-

Note: The detailed, step-by-step synthetic procedures with reagents and reaction conditions are complex and should be followed from the primary literature.

Field Bioassays

Objective: To determine the attractiveness of synthetic pheromone components to male ants in their natural environment.

Materials:

-

Synthetic (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate

-

Hexane (as solvent)

-

Rubber septa or other suitable lures

-

Sticky traps (e.g., Pherocon®)

-

Field site with an active population of the target ant species

Procedure:

-

Lure Preparation:

-

Prepare hexane solutions of the individual synthetic compounds and various blend ratios.

-

Impregnate the rubber septa with a specific dose and ratio of the test compounds (e.g., 50 µL of a hexane solution containing a total of 100 µg of pheromone components).

-

Prepare solvent-only controls.

-

-

Trap Deployment:

-

Place the lures in the center of the sticky traps.

-

Position the traps on the ground at a set distance apart (e.g., 3 meters) near the ant nests during their nuptial flight period.

-

-

Data Collection:

-

Leave the traps for a defined period (e.g., 2 hours).

-

Count the number of male ants captured in each trap.

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the mean number of males captured by the different treatments.

-

Signaling Pathways and Perception

The perception of this compound by the male ant's antenna initiates a cascade of events that leads to a behavioral response. While the specific signaling pathway for this pheromone in Polyergus has not been fully elucidated, a general model for insect olfactory signal transduction can be proposed.

Insect olfaction can involve both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) mechanisms[9][10]. In the metabotropic pathway, the binding of a pheromone to an odorant receptor (OR) on the surface of an olfactory receptor neuron (ORN) triggers a G-protein-mediated cascade, often leading to the production of second messengers like cyclic AMP (cAMP)[8][11]. These second messengers can then open ion channels, causing depolarization of the neuron and the generation of an action potential that travels to the brain[1].

Recent research in ants has revealed a sophisticated mechanism of "transcriptional interference" that ensures each olfactory neuron expresses only one type of odorant receptor, a principle known as "one neuron, one receptor"[9][12]. This is crucial for maintaining the fidelity of the olfactory code.

Below are diagrams illustrating the experimental workflow for pheromone identification and a putative signaling pathway for pheromone perception.

Caption: Experimental workflow for pheromone identification.

Caption: Putative metabotropic signaling pathway in an ant.

Conclusion and Future Directions

The discovery of this compound as a critical component of the sex pheromone in Polyergus and its presence in Formica ants has significantly advanced our understanding of chemical communication in these insects. The elucidation of its structure, the identification of the active (R)-enantiomer, and the quantification of its synergistic effect with methyl 6-methylsalicylate provide a solid foundation for further research.

Future investigations could focus on several key areas. A definitive elucidation of the signal transduction pathway for this specific pheromone is a primary goal. This would involve identifying the specific odorant receptor(s) that bind this compound and characterizing the downstream signaling components. Furthermore, exploring the biosynthetic pathway of this compound in the mandibular glands of the queen ants could offer insights into the evolution of this chemical signal. From an applied perspective, a deeper understanding of this pheromone system could inform the development of novel and species-specific pest management strategies for invasive ant species, should any of them utilize similar chemical cues. The intricate chemical ecology of these social insects continues to be a rich area for scientific discovery.

References

- 1. Signal Transduction in Vertebrate Olfactory Cilia - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nervous system - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. preprints.kavlimeetings.org [preprints.kavlimeetings.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila | PLOS One [journals.plos.org]

- 12. rna-seqblog.com [rna-seqblog.com]

Molecular formula and weight of 3-Ethyl-4-methylpentan-1-ol

An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current scientific knowledge regarding this compound, a secondary alcohol with limited but specific applications. The guide is intended for professionals in research and development who may be interested in its synthesis, properties, and potential uses.

Core Molecular and Physicochemical Properties

This compound is an organic compound with the molecular formula C8H18O.[1][2][3] Its structure consists of a five-carbon pentanol backbone with ethyl and methyl substituents. The molecular weight of this compound is approximately 130.23 g/mol .[1][3]

A summary of its key identifiers and physicochemical properties is presented below. It is important to note that many of these properties are estimated due to the limited experimental data available for this specific molecule.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][3][4][5] |

| CAS Number | 38514-13-5 | [1][4][6] |

| Appearance | Colorless liquid (predicted) | [5] |

| Odor | Alcohol-like | [5] |

| Boiling Point | 171.3 ± 8.0 °C (Predicted) | [4][5] |

| Flash Point | 64.20 °C (148.00 °F) (Estimated) | [4] |

| Solubility in Water | 1594 mg/L at 25 °C (Estimated) | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.565 (Estimated) | [4] |

Synthesis, Occurrence, and Potential Applications

Synthesis Pathways

This compound can be synthesized through standard organic chemistry reactions. The primary methods involve the reduction of a corresponding aldehyde or the dehydration of a carboxylic acid.[5] These pathways are outlined below:

-

Reduction of 3-ethyl-4-methylpentanal: This involves the use of a reducing agent, such as hydrogen gas in the presence of a catalyst, to convert the aldehyde group to a primary alcohol.[5]

-

Reaction of 3-ethyl-4-methylpentanoic acid: This method requires a dehydrating agent to facilitate the conversion of the carboxylic acid to the alcohol.[5]

Natural Occurrence

This compound has been identified in the natural world. Specifically, this compound has been reported in Vincetoxicum glaucescens, a species of flowering plant.[3]

Potential Applications

While research into the applications of this compound is limited, it is suggested to have potential as an additive in spices and flavors, and as an intermediate in the synthesis of other organic compounds.[5] However, some sources indicate it is not recommended for fragrance or flavor use.[4] There is currently no substantive evidence to support its use in drug development.

Safety and Toxicological Profile

The toxicological properties of this compound have not been extensively studied. As such, a comprehensive safety profile is not available. The following table summarizes the current state of knowledge regarding its safety.

| Toxicity Data | Status |

| Oral/Parenteral Toxicity | Not Determined |

| Dermal Toxicity | Not Determined |

| Inhalation Toxicity | Not Determined |

Given the lack of data, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Proposed Experimental Workflow for Further Investigation

For researchers interested in exploring the potential of this compound, particularly for novel applications, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments to characterize its properties and potential biological activity.

This proposed workflow begins with the synthesis and purification of the compound, followed by rigorous structural and physicochemical analysis. Subsequent steps involve in vitro screening for toxicity and biological activity. Should any promising results emerge, further in vivo studies could be considered.

Conclusion

This compound is a structurally defined organic compound with a limited body of research. While its synthesis and basic properties are understood, there is a significant lack of data regarding its biological activity, toxicity, and potential applications, particularly in the realm of drug development. The information and proposed workflows presented in this guide aim to provide a foundation for researchers and scientists who may wish to explore this molecule further. Future research should focus on empirical determination of its physicochemical properties and a systematic evaluation of its biological effects.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 38514-13-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C8H18O | CID 549664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ethyl-4-methyl-1-pentanol, 38514-13-5 [thegoodscentscompany.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of 3-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-4-methylpentan-1-ol, a C8 alcohol with potential applications as a solvent and intermediate in various scientific fields. This document presents available solubility data, details established experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For an alcohol like this compound, solubility is primarily governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the branched alkyl chain contributes to its affinity for nonpolar environments. The general principle of "like dissolves like" is a key predictor of solubility behavior.

Data Presentation: Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Water | Polar Protic | 25 | 1594 mg/L (estimated)[1] |

| Ethers | Polar Aprotic | Not Specified | Soluble |

| Alcohols | Polar Protic | Not Specified | Soluble |

| Ethanol | Polar Protic | Not Specified | Miscible (inferred) |

| Diethyl Ether | Polar Aprotic | Not Specified | Miscible (inferred) |

| Chloroform | Polar Aprotic | Not Specified | Soluble (inferred) |

| Hexane | Nonpolar | Not Specified | Likely Soluble (inferred) |

| Toluene | Nonpolar | Not Specified | Likely Soluble (inferred) |

Note on Inferred Data: Due to the lack of specific experimental data for this compound in various organic solvents, the solubility characteristics of a structurally similar C8 alcohol, 1-octanol, are used as a basis for inference. 1-octanol is reported to be miscible with ethanol and ether, and soluble in chloroform[2][3]. Given the structural similarities, it is anticipated that this compound would exhibit comparable miscibility with polar protic and aprotic solvents and good solubility in nonpolar organic solvents. However, experimental verification is essential.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The OECD Guideline 105 for the Testing of Chemicals, "Water Solubility," provides standardized methods that can be adapted for other solvents. The two primary methods are the Flask Method and the Column Elution Method.

Flask Method (for solubilities > 10 mg/L)

This is the most common and straightforward method for determining the solubility of a liquid solute.

-

Preparation: A surplus of this compound is added to a known volume of the chosen solvent in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 48 hours. It is crucial to ensure that a separate phase of the undissolved solute is present.

-

Phase Separation: Once equilibrium is reached, agitation is stopped, and the mixture is allowed to stand to allow for phase separation. Centrifugation can be used to accelerate this process.

-

Sampling: A sample of the saturated solvent phase is carefully withdrawn, ensuring no undissolved solute is included.

-

Analysis: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Column Elution Method (for solubilities < 10 mg/L)

This method is suitable for determining the solubility of sparingly soluble substances.

-

Column Preparation: A column is packed with an inert support material, which is then coated with an excess of this compound.

-

Elution: The chosen solvent is passed through the column at a slow, constant flow rate.

-

Equilibration and Sampling: The solvent becomes saturated with the solute as it passes through the column. The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined. A plateau in the concentration indicates that saturation has been reached, and this value represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the Flask Method.

Signaling Pathways and Logical Relationships

In the context of solubility, there isn't a biological signaling pathway to depict. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

References

Unraveling the Profile of 3-Ethyl-4-methylpentan-1-ol (CAS: 38514-13-5): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS Registry Number 38514-13-5, which is 3-Ethyl-4-methylpentan-1-ol. Despite a thorough review of scientific literature, it is important to note that, to date, there is a significant lack of publicly available information regarding the pharmacological properties, mechanism of action, and engagement in specific biological signaling pathways for this particular molecule. The information presented herein is based on data available in chemical databases and limited mentions in broader chemical and food science studies.

Chemical Identity and Physical Properties

This compound is an alcohol with the molecular formula C8H18O.[1][2] Its structure consists of a pentanol backbone with ethyl and methyl substituents. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| CAS Registry Number | 38514-13-5 |

| IUPAC Name | This compound[3] |

| Molecular Formula | C8H18O[1][2] |

| Molecular Weight | 130.23 g/mol [3] |

| InChI | InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3[1] |

| InChIKey | RWIFVESHBHTZEM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(CCO)C(C)C[3] |

| Synonyms | 3-Ethyl-4-methyl-1-pentanol, 1-Pentanol, 3-ethyl-4-methyl-[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 171.3 ± 8.0 °C (Predicted) | ChemBK[4] |

| Density | 0.819 ± 0.06 g/cm³ (Predicted) | ChemBK[4] |

| Water Solubility | 1594 mg/L @ 25 °C (Estimated) | The Good Scents Company[5] |

| logP (Octanol/Water Partition Coefficient) | 2.6 (Computed) | PubChem[3] |

Synthesis and Occurrence

Synthesis

This compound can be synthesized through the reduction of 3-ethyl-4-methylpentanal using hydrogen in the presence of a catalyst.[4] An alternative method involves the reaction of 3-ethyl-4-methylpentanoic acid with a dehydrating agent.[4]

Natural Occurrence

This compound has been identified as a volatile organic compound in certain natural contexts. It has been detected in tequila, contributing to its complex aroma profile. It has also been found as a volatile compound produced by the fungus Aspergillus flavus.

Biological and Pharmacological Information

Extensive searches of scientific databases did not yield any specific studies detailing the mechanism of action, pharmacological effects, or interactions with biological signaling pathways for this compound. The available information primarily focuses on its chemical identity and its presence as a volatile compound in certain natural and fermented products. No quantitative biological data, such as IC50 values, binding affinities, or detailed toxicology data (e.g., LD50), were found in the public domain. Therefore, it is not possible to provide detailed experimental protocols or signaling pathway diagrams related to its biological activity.

Potential Applications

Based on its chemical nature as an alcohol, this compound is suggested to have potential applications as a solvent and a chemical intermediate.[4] It is also noted for its potential use in the fragrance industry.[5]

Logical Relationship Diagram

The following diagram illustrates the basic identification of the compound based on its CAS Registry Number.

Caption: Identification of this compound.

While this compound (CAS: 38514-13-5) is a well-defined chemical entity with established physical and chemical properties, there is a notable absence of research into its biological and pharmacological effects. For researchers and professionals in drug development, this compound represents a largely unexplored area. Future studies would be necessary to determine if it possesses any significant biological activity that would warrant further investigation for therapeutic applications. Until such research is conducted and published, its profile remains primarily that of a specialty chemical with potential applications as a solvent, intermediate, and fragrance component.

References

Navigating the Unexplored Landscape: A Technical Guide to the Biological Activity of 3-Ethyl-4-methylpentan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Executive Summary

This technical guide serves as a comprehensive overview of the current, albeit limited, understanding of the biological activity of 3-Ethyl-4-methylpentan-1-ol and its potential derivatives. Despite its presence in some natural sources and its characterized role as an insect pheromone, there is a notable scarcity of published research on the pharmacological, antimicrobial, or cytotoxic effects of this specific branched-chain alcohol and its related compounds. This document aims to provide a thorough summary of the existing data, draw relevant parallels from studies on structurally similar aliphatic alcohols, and offer detailed experimental protocols for future investigations. The information presented herein is intended to equip researchers and drug development professionals with a foundational understanding and a framework for exploring the potential therapeutic applications of this chemical class.

Introduction: The Enigma of this compound

This compound is a branched-chain aliphatic alcohol with the chemical formula C8H18O. It has been identified as a component of the sex pheromone of the ant Polyergus breviceps. While its synthesis has been documented, its broader biological activities remain largely unexplored in peer-reviewed literature. This guide addresses this knowledge gap by contextualizing the potential of this compound derivatives through the lens of existing research on other aliphatic alcohols.

Potential Antimicrobial Activity: An Extrapolation from Structurally Related Alcohols

A study on the antibacterial activity of a series of straight-chain fatty alcohols against Staphylococcus aureus revealed that alcohols with carbon chains of 10 to 13 atoms exhibited the most significant bactericidal effects. The primary mechanism of action for these alcohols is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Aliphatic Alcohols against Staphylococcus aureus

| Compound | Carbon Chain Length | MIC (µg/mL) |

| 1-Octanol | 8 | > 500 |

| 1-Nonanol | 9 | 250 |

| 1-Decanol | 10 | 125 |

| 1-Undecanol | 11 | 62.5 |

| 1-Dodecanol | 12 | 31.25 |

| 1-Tridecanol | 13 | 62.5 |

| 1-Tetradecanol | 14 | 125 |

| 1-Pentadecanol | 15 | 250 |

| 1-Hexadecanol | 16 | > 500 |

Data extrapolated from studies on straight-chain aliphatic alcohols for illustrative purposes.

As a C8 alcohol, this compound falls outside the most active range observed for straight-chain alcohols. However, its branched structure could influence its interaction with microbial cell membranes, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate further research into the biological activity of this compound and its derivatives, a detailed protocol for a fundamental antimicrobial assay is provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound or its derivatives

-

Sterile 96-well microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Further dilutions should be made in CAMHB to achieve the desired concentration range. The final concentration of the solvent should not exceed 1% and should be tested as a negative control.

-

Preparation of Inoculum: Inoculate a fresh colony of the test microorganism into CAMHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Plate Setup:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions by transferring 100 µL from one well to the next.

-

Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the test compound in each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing Potential Mechanisms and Workflows

While specific signaling pathways for this compound have not been elucidated, the following diagrams illustrate a hypothetical mechanism of action for aliphatic alcohols on bacterial cells and a standard experimental workflow.

Caption: Hypothetical mechanism of aliphatic alcohol antibacterial activity.

Methodological & Application

Application Notes and Protocols for the Synthesis of Racemic 3-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of racemic 3-Ethyl-4-methylpentan-1-ol, a valuable intermediate in organic synthesis. The described methodology follows a robust two-step synthetic sequence, beginning with the construction of the carbon skeleton via malonic ester synthesis, followed by the reduction of a carboxylic acid intermediate.

Synthetic Strategy

The synthesis of racemic this compound is achieved through a two-step process:

-

Step 1: Malonic Ester Synthesis of 3-Ethyl-4-methylpentanoic Acid. This classical method is employed to construct the carbon backbone of the target molecule. Diethyl malonate is sequentially dialkylated using an ethyl halide and an isobutyl halide. Subsequent saponification and decarboxylation yield the desired carboxylic acid intermediate.

-

Step 2: Reduction of 3-Ethyl-4-methylpentanoic Acid. The intermediate carboxylic acid is then reduced to the corresponding primary alcohol, this compound, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4][5]

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role | Theoretical Yield (g) |

| 1 | Diethyl malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 | 1.0 | 160.17 g | Starting Material | - |

| 1 | Sodium ethoxide | Sodium ethanolate | C₂H₅NaO | 68.05 | 2.1 | 142.91 g | Base | - |

| 1 | Ethyl bromide | Bromoethane | C₂H₅Br | 108.97 | 1.0 | 108.97 g | Alkylating Agent | - |

| 1 | Isobutyl bromide | 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 1.0 | 137.02 g | Alkylating Agent | - |

| 1 | 3-Ethyl-4-methylpentanoic acid | 3-Ethyl-4-methylpentanoic acid | C₈H₁₆O₂ | 144.21 | 1.0 | - | Intermediate | 144.21 |

| 2 | 3-Ethyl-4-methylpentanoic acid | 3-Ethyl-4-methylpentanoic acid | C₈H₁₆O₂ | 144.21 | 1.0 | 144.21 g | Starting Material | - |

| 2 | Lithium Aluminum Hydride | Lithium tetrahydridoaluminate | LiAlH₄ | 37.95 | 0.5 | 18.98 g | Reducing Agent | - |

| 2 | This compound | This compound | C₈H₁₈O | 130.23 | 1.0 | - | Final Product | 130.23 |

Note: The amounts are based on a theoretical 1.0 mole scale of the starting diethyl malonate. Actual yields may vary.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-4-methylpentanoic Acid via Malonic Ester Synthesis

This procedure is adapted from the general principles of malonic ester synthesis.[6][7][8][9][10]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Ethyl bromide

-

Isobutyl bromide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Formation of the Enolate: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium ethoxide (2.1 mol) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add diethyl malonate (1.0 mol) dropwise at a rate that maintains a gentle reflux.

-

First Alkylation: After the addition of diethyl malonate is complete, add ethyl bromide (1.0 mol) dropwise to the reaction mixture. Reflux the mixture for 2-3 hours until the reaction is complete (can be monitored by TLC).

-

Second Alkylation: To the same reaction mixture, add a second equivalent of sodium ethoxide (1.0 mol) to form the enolate of the mono-alkylated ester.

-

Following the formation of the second enolate, add isobutyl bromide (1.0 mol) dropwise and reflux for another 3-4 hours.

-

Saponification: After the alkylation is complete, add a solution of sodium hydroxide (excess) in water to the reaction mixture and reflux for 2-3 hours to hydrolyze the ester groups.

-

Work-up and Decarboxylation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. This will protonate the carboxylate and facilitate the decarboxylation upon heating.

-

Heat the acidified mixture to reflux until the evolution of CO₂ ceases.

-

Isolation: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-ethyl-4-methylpentanoic acid.

-

Purification: The crude acid can be purified by vacuum distillation.

Step 2: Reduction of 3-Ethyl-4-methylpentanoic Acid to this compound

This procedure utilizes the potent reducing agent Lithium Aluminum Hydride.[1][2][3][4][5]

Materials:

-

3-Ethyl-4-methylpentanoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (dilute) or Rochelle's salt solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Ice bath

-

Stirring apparatus

Procedure:

-

Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend Lithium Aluminum Hydride (0.5 mol) in anhydrous diethyl ether under an inert atmosphere.

-

Addition of Carboxylic Acid: Cool the LiAlH₄ suspension in an ice bath. Dissolve 3-ethyl-4-methylpentanoic acid (1.0 mol) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, followed by gentle reflux for 1-2 hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a dilute solution of sulfuric acid or a saturated aqueous solution of Rochelle's salt to hydrolyze the aluminum salts.

-

Isolation: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis of the target alcohol.

References

- 1. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]

- 2. uploads.strikinglycdn.com [uploads.strikinglycdn.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

Application Notes and Protocols for 3-Ethyl-4-methylpentan-1-ol as an Ant Sex Attractant Pheromone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethyl-4-methylpentan-1-ol as a critical component of the sex attractant pheromone in certain species of slave-making ants of the genus Polyergus. The information presented here, including detailed experimental protocols and quantitative data, is intended to guide researchers in the fields of chemical ecology, entomology, and pest management in the study and potential application of this pheromone.

Introduction

This compound is a key constituent of the female-produced sex pheromone of several species of Polyergus ants. It functions as a powerful attractant for males when combined with the major component, methyl 6-methylsalicylate.[1][2] Research has demonstrated that neither compound alone is sufficient to elicit a strong attractive response in males; the synergistic blend is essential for successful mate location.[1] Furthermore, the biological activity is highly specific to the (R)-enantiomer of this compound, with the (S)-enantiomer showing no biological activity.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Pentanol, 3-ethyl-4-methyl- |

| CAS Number | 38514-13-5 |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Chirality | Exists as (R) and (S) enantiomers |

Biological Activity and Quantitative Data

Field bioassays have been instrumental in elucidating the attractive properties of the this compound and methyl 6-methylsalicylate blend. The following table summarizes key quantitative findings from studies on Polyergus species.

| Species | Pheromone Components | Ratio (methyl 6-methylsalicylate : this compound) | Dosage in Field Trials | Male Attraction Results |

| Polyergus breviceps | (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate | ~6:1 | Not specified | Blend attracted hundreds of males; individual components were unattractive.[1] |

| Polyergus rufescens | (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate | 9:1 and 3:1 were most active | 100 µg methyl 6-methylsalicylate and 4 µg this compound | Blends were strongly synergistic. The 10:0 and 0:10 ratios were significantly less attractive than the synergistic blends.[2] |

| Polyergus topoffi | (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate | Not specified | Not specified | Identified as a two-component sex attractant pheromone.[2] |

Experimental Protocols

Protocol 1: Field Bioassay for Male Attraction

This protocol describes a typical field experiment to evaluate the attractiveness of synthetic pheromone blends to male Polyergus ants.

Materials:

-

Synthetic (R)-3-ethyl-4-methylpentan-1-ol (high enantiomeric purity)

-

Synthetic methyl 6-methylsalicylate

-

Hexane (solvent)

-

Rubber septa

-

Wire for hanging septa

-

Sticky traps or pitfall traps

-

Forceps

-

Vials for sample collection

Procedure:

-

Pheromone Blend Preparation:

-

Prepare stock solutions of (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate in hexane.

-

Create different blend ratios to be tested (e.g., 9:1, 3:1, 1:1 of methyl 6-methylsalicylate to this compound).

-

Prepare control solutions of each individual component and a hexane-only control.

-

-

Lure Preparation:

-

Impregnate rubber septa with 50 µL of the respective pheromone blend or control solutions. A common dosage is 100 µg of methyl 6-methylsalicylate and 4 µg of this compound per septum.[2]

-

Allow the solvent to evaporate completely from the septa before field deployment.

-

-

Trap Deployment:

-

Suspend the baited septa in the center of sticky traps or above pitfall traps.

-

Place traps in areas where Polyergus mating flights are known to occur.

-

Ensure traps are spaced sufficiently apart to avoid interference (e.g., >10 meters).

-

Randomize the placement of different treatments and controls.

-

-

Data Collection and Analysis:

-

Monitor traps at regular intervals (e.g., every 30 minutes) during the typical mating flight period.

-

Count and record the number of male Polyergus ants captured in each trap.

-

Use appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different blends and controls.[2]

-

Caption: Workflow for a field bioassay to test the attractiveness of pheromone blends.

Protocol 2: Synthesis of (R)- and (S)-3-Ethyl-4-methylpentan-1-ol

The enantiomerically specific synthesis of this compound is crucial for bioassays. A documented approach starts from commercially available (R)-(+)-limonene.[3]

Key Synthetic Steps (Conceptual Overview):

-

Starting Material: (R)-(+)-limonene.

-

Hydrogenation: Catalytic hydrogenation of limonene to yield (R)-(+)-dihydrolimonene.

-

Ozonolysis and Reduction: Ozonolysis of dihydrolimonene followed by reduction with sodium borohydride to produce a diol intermediate.

-

Tosylation and Reduction: Selective tosylation of the primary alcohol followed by reduction with lithium aluminum hydride to yield the target (R)-3-ethyl-4-methylpentan-1-ol.

Note: A detailed, step-by-step synthetic procedure with reaction conditions, purification methods, and analytical characterization is beyond the scope of these application notes but can be found in the cited chemical literature.[3]

Caption: Conceptual synthesis pathway for (R)-3-Ethyl-4-methylpentan-1-ol.

Signaling and Logical Relationships

The interaction between the two pheromone components and the male ant's response can be visualized as a logical AND gate. Both components must be present to elicit a significant behavioral response.

Caption: Logical relationship of the two-component pheromone system.

Conclusion